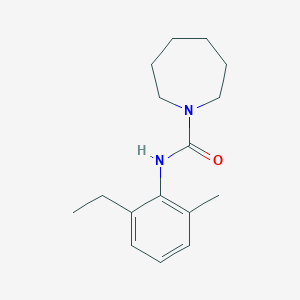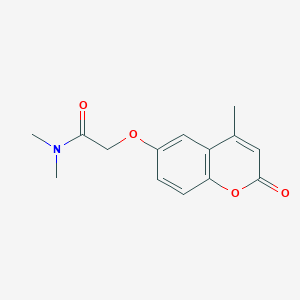
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide, also known as 4-MeMABP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been identified as a potential psychoactive substance and has gained attention from the scientific community due to its potential applications in research.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. It has also been reported to have affinity for serotonin receptors, although the exact mechanism of action on these receptors is not clear.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide are not well documented. However, it has been reported to have stimulant properties and may increase levels of dopamine and norepinephrine in the brain. It may also affect serotonin receptors, although the exact effects are not clear.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that it is a synthetic compound, which allows for more control over the purity and dosage of the substance. Additionally, it has been reported to have stimulant properties, which may make it useful in studies investigating the effects of stimulants on the central nervous system. However, one limitation of using 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of studies using this compound.
Zukünftige Richtungen
There are several potential future directions for research on 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide. One area of interest is investigating its effects on dopamine and norepinephrine reuptake. Additionally, further studies are needed to investigate its effects on serotonin receptors and its potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide and its potential interactions with other substances.
Synthesemethoden
The synthesis of 4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide involves the reaction of 4-methylpiperidine with 3-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting product is then treated with acetic anhydride to form the final compound. The purity and yield of the compound can be improved by using different solvents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide has been used in various scientific research studies to investigate its potential pharmacological effects. It has been reported to have stimulant properties and has been used in studies to investigate its effects on the central nervous system. Additionally, it has been used in studies to investigate its effects on serotonin and dopamine receptors.
Eigenschaften
IUPAC Name |
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-11-6-8-16(9-7-11)14(17)15-12-4-3-5-13(10-12)18-2/h3-5,10-11H,6-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLJTMSRXGSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)


![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)


![N,N,1,3-tetramethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7512089.png)


![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)